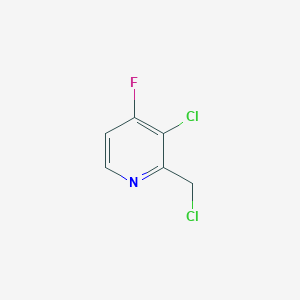

3-Chloro-2-(chloromethyl)-4-fluoropyridine

Description

Significance of Halogenated Pyridines in Advanced Synthetic Chemistry

Halogenated pyridines are highly valued as intermediates in the synthesis of pharmaceuticals and agrochemicals. anichemllc.comnih.govchemimpex.comorgsyn.org The presence of a halogen atom, such as chlorine or fluorine, on the pyridine (B92270) scaffold provides a reactive "handle" that chemists can exploit to build more complex molecular architectures. anichemllc.comchemicalbook.com These atoms can be readily substituted or participate in cross-coupling reactions, allowing for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. anichemllc.comchemicalbook.com This versatility makes halopyridines indispensable building blocks for creating novel compounds with specific biological activities. nih.govchemimpex.com The electron-withdrawing nature of halogens also modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological properties of the final product. anichemllc.com

Overview of Dihalosubstituted Pyridine Scaffolds in Academic Research

Pyridine rings bearing two or more halogen atoms, known as di- or polysubstituted pyridines, offer even more intricate possibilities for synthetic chemists. The distinct positions of the halogens allow for regioselective reactions, where one halogen can be targeted for a chemical transformation while the other remains intact for subsequent steps. This stepwise functionalization is a powerful tool for constructing complex target molecules. nih.gov

Research into dihalosubstituted pyridines often focuses on developing new synthetic methodologies and exploring their application in creating libraries of compounds for drug discovery. echemi.comgoogle.com For instance, molecules like 2,3-dichloropyridine (B146566) serve as common starting materials for synthesizing a variety of more complex pyridine derivatives through selective substitution reactions. nih.gov The interplay between different halogens on the same ring (e.g., a chloro and a fluoro group) can lead to unique reactivity patterns that are of significant interest to academic researchers.

Contextualizing 3-Chloro-2-(chloromethyl)-4-fluoropyridine within Pyridine Derivative Research

The specific compound, this compound, combines several key features found in well-studied halogenated pyridines. It possesses a dichlorinated structure (one chlorine on the ring at position 3, and one in the chloromethyl group at position 2) and a fluorine atom at position 4.

The chloromethyl group (-CH₂Cl) is a particularly reactive functional group, often used as an electrophile to introduce the pyridine scaffold into larger molecules. The chlorine and fluorine atoms on the ring itself activate the pyridine core for nucleophilic aromatic substitution reactions, a common strategy for introducing new functional groups.

While no dedicated studies on this compound have been published, its structure suggests it would be a highly useful, albeit currently undocumented, building block in synthetic chemistry. It theoretically provides multiple reactive sites for chemists to elaborate upon, combining the utility of a chloromethyl group with the nuanced reactivity of a chloro-fluoro-substituted pyridine ring. Its potential lies in its ability to serve as a precursor to a wide range of novel and complex molecules for pharmaceutical and agrochemical applications, a potential that awaits exploration by the research community.

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

3-chloro-2-(chloromethyl)-4-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-5-6(8)4(9)1-2-10-5/h1-2H,3H2 |

InChI Key |

POQVUPWXDBVEOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)CCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Chloromethyl 4 Fluoropyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 2-position of the pyridine (B92270) ring is a primary alkyl halide. The carbon atom is electrophilic and susceptible to attack by nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This reactivity is a key feature for the elaboration and functionalization of the pyridine scaffold.

The chlorine atom of the chloromethyl group can be readily displaced by a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility makes 3-Chloro-2-(chloromethyl)-4-fluoropyridine a valuable building block in organic synthesis.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can react to form ethers and alcohols, respectively. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would yield 3-chloro-4-fluoro-2-(methoxymethyl)pyridine.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles that lead to the formation of corresponding aminomethylpyridine derivatives. These reactions are fundamental in building scaffolds for biologically active molecules.

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the chloride to form thioethers. These sulfur-containing pyridine derivatives are important in medicinal chemistry and materials science.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions (CN⁻), can be used to extend the carbon chain, forming new C-C bonds and allowing for further synthetic manipulations.

The table below illustrates potential substitution reactions at the chloromethyl position.

| Nucleophile Category | Example Nucleophile | Reagent Example | Product Structure | Product Class |

| Oxygen | Methoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-4-fluoro-2-(methoxymethyl)pyridine | Ether |

| Nitrogen | Ammonia | Ammonia (NH₃) | (3-Chloro-4-fluoropyridin-2-yl)methanamine | Primary Amine |

| Sulfur | Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Chloro-4-fluoro-2-((phenylthio)methyl)pyridine | Thioether |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | 2-(3-Chloro-4-fluoropyridin-2-yl)acetonitrile | Nitrile |

The activation of the C-Cl bond in the chloromethyl group is the cornerstone for creating a diverse library of functionalized pyridine derivatives. The introduction of various functional groups through nucleophilic substitution allows for the fine-tuning of the molecule's physical, chemical, and biological properties. For instance, the synthesis of ether linkages can increase lipophilicity, while the introduction of amino groups can provide sites for hydrogen bonding or serve as handles for further derivatization, such as amide formation. The ability to form new carbon-carbon bonds opens pathways to more complex molecular architectures. This strategy is frequently employed in the synthesis of precursors for pharmaceuticals and agrochemicals. mdpi.com

Reactions at the primary carbon of the chloromethyl group proceed via a classic SN2 mechanism. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). chemicalbook.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon were a chiral center.

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry, where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. wikipedia.org The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a bimolecular process. The efficiency of the reaction is influenced by factors such as the strength of the nucleophile, the steric hindrance around the reaction center, and the nature of the solvent.

Reactivity of Halogens on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups or halogens. The chlorine at C-3 and fluorine at C-4 are potential sites for such reactions, as well as for transition metal-catalyzed cross-coupling.

In SNAr reactions on electron-poor heteroaromatic rings, the rate of substitution is largely dependent on the ability of the leaving group to depart and the stability of the intermediate formed. Generally, for halogens, the leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of their order in SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate (a Meisenheimer-like complex).

For this compound, the fluorine atom at the 4-position is para to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate through resonance. The chlorine at the 3-position is meta to the nitrogen and does not receive the same degree of resonance stabilization. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the fluoride (B91410) ion. nih.govrsc.org For example, reaction with a nucleophile like sodium methoxide could potentially yield 3-chloro-4-methoxy-2-(chloromethyl)pyridine under conditions that favor SNAr over SN2. chegg.com

Relative Reactivity in SNAr:

C4-F Bond: Activated by the para-nitrogen atom. Fluoride is an excellent leaving group in SNAr. This is the most likely site for nucleophilic aromatic substitution.

C3-Cl Bond: Less activated as it is meta to the ring nitrogen. Chloride is a poorer leaving group than fluoride in SNAr. Substitution at this position is less favorable.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key method for derivatizing the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. researchgate.net For aryl halides, the reactivity order is typically I > Br > Cl >> F. Therefore, the C-Cl bond at the 3-position would be the expected site of Suzuki-Miyaura coupling, while the C-F bond would likely remain intact under standard conditions. This chemoselectivity allows for the specific introduction of aryl or alkyl groups at the C-3 position. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgsoton.ac.uk Similar to the Suzuki-Miyaura reaction, the reactivity of the halide partner follows the trend I > Br > Cl >> F. wikipedia.org Consequently, the Sonogashira reaction would also be expected to occur selectively at the C-3 chlorine atom, enabling the introduction of alkynyl moieties onto the pyridine ring. organic-chemistry.org

The table below summarizes the expected reactivity of the ring halogens in cross-coupling reactions.

| Reaction | Reactive Position | Typical Catalyst | Coupling Partner | Expected Product Class |

| Suzuki-Miyaura | C3-Cl | Pd(PPh₃)₄ / Base | Arylboronic Acid | 3-Aryl-2-(chloromethyl)-4-fluoropyridine |

| Sonogashira | C3-Cl | Pd(PPh₃)₄ / CuI / Base | Terminal Alkyne | 3-Alkynyl-2-(chloromethyl)-4-fluoropyridine |

Chemo- and Regioselectivity in Halogen Exchange Reactions

Halogen exchange reactions on this compound are governed by the principles of nucleophilic aromatic substitution (SNAr) for the ring halogens and nucleophilic substitution for the chloromethyl group. The relative reactivity of the three halogen atoms—chlorine at the 3-position, fluorine at the 4-position, and chlorine in the chloromethyl group—is a key consideration in predicting reaction outcomes.

In nucleophilic aromatic substitution on pyridine rings, halogens at the 2- and 4-positions are generally more labile than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions. In the case of this compound, the fluorine atom at the 4-position is expected to be more susceptible to nucleophilic displacement than the chlorine atom at the 3-position. Furthermore, the benzylic chlorine of the chloromethyl group is generally more reactive towards nucleophilic substitution than an aryl chloride. youtube.comrajdhanicollege.ac.in This heightened reactivity is attributed to the formation of a more stable carbocation intermediate in an SN1-type reaction or a less sterically hindered transition state in an SN2-type reaction. stackexchange.comaskiitians.com

Therefore, the chemo- and regioselectivity of halogen exchange reactions will be highly dependent on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the more electrophilic carbon of the chloromethyl group, while softer nucleophiles might preferentially attack the 4-position of the pyridine ring.

Table 1: Predicted Reactivity of Halogen Atoms in this compound towards Nucleophilic Substitution

| Position | Halogen | Predicted Relative Reactivity | Rationale |

| 2-(chloromethyl) | Chlorine | High | Benzylic halide, readily undergoes SN1 or SN2 reactions. youtube.comrajdhanicollege.ac.in |

| 4 | Fluorine | Moderate | Activated towards SNAr by the ring nitrogen. uomustansiriyah.edu.iq |

| 3 | Chlorine | Low | Less activated towards SNAr compared to the 4-position. |

Oxidation and Reduction Chemistry of the Pyridine Core and Substituents

Selective Oxidation of the Chloromethyl Group

The selective oxidation of the chloromethyl group in this compound to a formyl group represents a valuable synthetic transformation. Given the presence of other sensitive functional groups, a mild and selective oxidizing agent is required.

Table 2: Potential Reagents for the Selective Oxidation of the Chloromethyl Group

| Reagent/Method | Product | Potential Advantages |

| Dimethyl sulfoxide (B87167) (DMSO) based oxidations | 3-Chloro-4-fluoro-2-pyridinecarboxaldehyde | Mild conditions, good functional group tolerance. |

| N-Oxides (e.g., N-methylmorpholine N-oxide) with a catalyst | 3-Chloro-4-fluoro-2-pyridinecarboxaldehyde | High selectivity for primary halides. |

| 1-Butyl-3-methyl imidazolium (B1220033) periodate (B1199274) | 3-Chloro-4-fluoro-2-pyridinecarboxaldehyde | Mild, catalyst-free conditions. asianpubs.orgasianpubs.org |

Reductive Transformations of Halogens on the Pyridine Ring

The selective reduction of the halogens on the pyridine ring of this compound can be achieved through catalytic hydrogenation. The reactivity of aryl halides to hydrogenolysis generally follows the order I > Br > Cl > F. Therefore, it is expected that the chlorine atom at the 3-position would be more readily cleaved than the fluorine atom at the 4-position.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in the presence of a hydrogen source is a common method for the dehalogenation of chloropyridines. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, can be tuned to achieve selective dechlorination. google.comeventsair.com For instance, the addition of chloride salts can sometimes suppress the hydrogenolysis of aryl chlorides while allowing for the reduction of other functional groups. researchgate.net It is important to note that under more forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. nih.govnih.gov

The chloromethyl group may also be susceptible to reduction under certain catalytic hydrogenation conditions, potentially leading to the formation of a methyl group. However, the selective removal of the ring halogens in the presence of the chloromethyl group should be achievable under carefully controlled conditions.

Cyclization and Rearrangement Reactions Involving the Chloromethyl Group and Pyridine Core

The presence of the 2-(chloromethyl) group adjacent to the pyridine nitrogen and the 3-chloro substituent offers possibilities for intramolecular cyclization reactions. If the chloromethyl group is first converted to a nucleophilic species or if an external nucleophile attacks the chloromethyl carbon, subsequent intramolecular attack on the pyridine ring could lead to the formation of fused heterocyclic systems. For example, reaction with a primary amine could lead to an intermediate that, upon deprotonation, could cyclize onto the pyridine ring, potentially displacing one of the halogens.

Rearrangement reactions of the pyridine skeleton itself are also known, though they often require significant energy input, such as through photochemical or thermal means. mdpi.com For instance, the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines has been reported. cdnsciencepub.com While this involves a dihydropyridine (B1217469), it highlights the potential for rearrangements involving a chloromethyl group on a pyridine-derived ring. Skeletal rearrangements of pyridines to other heterocycles like diazepines have also been achieved through light-induced ring expansion. asianpubs.org

Due to the lack of specific literature on this compound, the exploration of such cyclization and rearrangement reactions remains an area for further investigation. The electronic properties of the substituted pyridine ring would play a crucial role in directing the outcome of these transformations.

Role As a Key Intermediate in Advanced Organic Synthesis

A Building Block for Complex Heterocyclic Systems

The inherent reactivity of 3-Chloro-2-(chloromethyl)-4-fluoropyridine makes it an attractive starting material for the construction of intricate heterocyclic systems. The chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the chlorine and fluorine atoms on the pyridine (B92270) ring can be targeted for various cross-coupling and substitution reactions.

Synthesis of Pyrido-Fused Heterocycles

Pyrido-fused heterocycles are a class of compounds where a pyridine ring is fused with another heterocyclic ring, often leading to rigid, planar structures with enhanced biological activity. google.com The 2-(chloromethyl) group of this compound is an ideal handle for initiating cyclization reactions to form such fused systems.

While specific examples utilizing this compound are not extensively documented, the general reactivity of 2-(chloromethyl)pyridines provides a clear blueprint for its potential applications. wikipedia.org The chloromethyl group can react with a variety of dinucleophiles to construct fused ring systems. For instance, reaction with a nucleophile containing a second reactive site can lead to intramolecular cyclization, forming a new ring fused to the pyridine core. This strategy is a common and effective method for the synthesis of a wide range of fused nitrogen-containing heterocycles. nih.govrsc.org

Table 1: Potential Reactions for Pyrido-Fused Heterocycle Synthesis

| Reactant Type | Potential Fused Ring System |

| o-amino-phenols/thiophenols | Pyrido-fused benzoxazoles/benzothiazoles |

| Amidines/Guanidines | Pyrido-fused imidazoles/triazines |

| Hydrazines/Hydrazones | Pyrido-fused pyrazoles/pyridazines |

Construction of Pyridine-Containing Scaffolds for Chemical Libraries

The development of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery. rsc.org Functionalized pyridines are highly sought-after building blocks for these libraries due to their prevalence in approved drugs and their ability to engage in a wide range of biological interactions. lifechemicals.comnih.gov this compound, with its multiple points of diversification, is an excellent candidate for the construction of such libraries.

The sequential and selective reaction at its functional groups allows for the generation of a multitude of derivatives from a single starting material. For example, the chloromethyl group can be displaced by a variety of nucleophiles (alcohols, amines, thiols) to introduce a diverse set of side chains. Subsequently, the chloro and fluoro substituents on the pyridine ring can be subjected to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, further expanding the chemical space of the library. researchgate.net

Precursor to Structurally Diverse Fluorinated Pyridine Compounds

Fluorine-containing organic molecules often exhibit unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. chemistryviews.org As such, the development of synthetic methods for the preparation of fluorinated compounds is of significant interest. This compound serves as a valuable starting point for the synthesis of more elaborately fluorinated pyridine derivatives.

Strategies for Introducing Additional Fluorine Atoms

While this compound already contains a fluorine atom, its structure could potentially be modified to introduce additional fluorine atoms or fluorinated moieties. General strategies for the fluorination of pyridine rings often involve nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, such as a chlorine atom, is displaced by a fluoride (B91410) source. nih.gov The reactivity of halopyridines towards SNAr is dependent on the position of the halogen and the presence of electron-withdrawing groups. The fluorine atom at the 4-position and the chlorine at the 3-position of the starting material influence the electronic properties of the ring and thus its susceptibility to further nucleophilic attack.

Synthesis of Trifluoromethyl-Substituted Pyridine Derivatives

The trifluoromethyl (CF₃) group is a key pharmacophore in many modern drugs and agrochemicals. nih.govresearchoutreach.org The synthesis of trifluoromethyl-substituted pyridines is therefore a significant area of research. While direct conversion of a chloromethyl group to a trifluoromethyl group is a challenging transformation, a common industrial approach involves the fluorination of a trichloromethyl group. google.com Therefore, a plausible, albeit indirect, route to trifluoromethylated derivatives from this compound would first involve the exhaustive chlorination of the chloromethyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction using a fluoride source like hydrogen fluoride (HF). google.comgoogle.com

Table 2: Potential Transformation to a Trifluoromethyl-Substituted Pyridine

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Chlorination | Cl₂, radical initiator | 3-Chloro-4-fluoro-2-(trichloromethyl)pyridine |

| 2 | Fluorination (HALEX) | HF, catalyst (e.g., SbCl₅) | 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine |

Advanced Derivatization for Academic Probes and Reagents

The development of molecular probes and reagents is crucial for advancing our understanding of biological systems and chemical processes. Fluorescent probes, for example, allow for the visualization of specific molecules or events within living cells. nih.govnih.gov The pyridine scaffold is a component of many fluorescent dyes due to its electronic properties and synthetic tractability. mdpi.commdpi.com

The reactive nature of this compound makes it a candidate for derivatization into such specialized chemical tools. The chloromethyl group can be used to attach the pyridine core to other molecules of interest, such as fluorophores, biotin (B1667282) for affinity labeling, or reactive groups for covalent modification of proteins. The chlorine and fluorine atoms on the ring can also be functionalized to fine-tune the electronic and photophysical properties of the resulting probe or to attach it to a solid support for use in high-throughput screening or purification applications. For instance, the displacement of the chloromethyl group with a fluorescent amine could yield a novel pyridine-based fluorescent probe. researchgate.net

The provided outline requires in-depth, specific data and research findings for "this compound" in the following areas:

Derivatization for Analytical Method Development

Extensive searches have not yielded specific studies or data sets detailing the use of this particular compound for these applications. The reactivity of the chloromethyl group and the chloro and fluoro substituents on the pyridine ring suggest it could be a versatile intermediate. For instance, the chloromethyl group is a reactive handle for nucleophilic substitution, allowing for the attachment of various functional groups, which is a key step in modifying side chains for chemical probes or attaching linkers for conjugation. Similarly, the entire molecule could be derivatized for analytical purposes, such as enhancing its detectability in chromatographic methods.

However, without specific research articles or database entries detailing these applications for "this compound," any article generated would be speculative and not based on the "detailed research findings" and "diverse sources" stipulated in the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, highly specific outline.

Computational and Theoretical Studies on Halogenated Pyridines

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of halogenated pyridines. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various molecular properties. researchgate.net For a molecule like 3-Chloro-2-(chloromethyl)-4-fluoropyridine, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of multiple halogen atoms (chlorine and fluorine) and a chloromethyl group on the pyridine (B92270) ring significantly influences its electronic properties. The electronegative halogen atoms generally withdraw electron density from the pyridine ring, affecting its aromaticity and reactivity towards electrophiles and nucleophiles.

Key calculated electronic properties of halogenated pyridines include:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net A lower HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Representative Calculated Electronic Properties for a Halogenated Pyridine Derivative Note: This table presents typical data obtained from quantum chemical calculations for a representative halogenated pyridine and does not represent specific values for this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving halogenated pyridines. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for different reaction pathways. researchgate.net

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient pyridines, computational studies can model the formation of the Meisenheimer complex and the subsequent departure of the leaving group. nih.gov Calculations can help to understand how the substituents on the pyridine ring, such as the chloro, fluoromethyl, and fluoro groups in this compound, influence the stability of the intermediates and transition states, thereby affecting the reaction rate and regioselectivity. nih.gov

Prediction of Reactivity, Regioselectivity, and Selectivity

Computational models are increasingly used to predict the outcome of chemical reactions, including reactivity, regioselectivity, and enantioselectivity. rsc.org For halogenated pyridines, these predictions are particularly valuable for designing synthetic routes to complex molecules.

Reactivity: By calculating activation energy barriers, computational methods can predict the feasibility of a reaction under specific conditions.

Regioselectivity: In reactions where multiple products can be formed, computational analysis of the stability of possible intermediates and transition states can predict the major product. nih.gov For example, in the further halogenation of a substituted pyridine, calculations can predict which position on the ring is most susceptible to electrophilic attack. chemrxiv.org Machine learning models are also being developed to predict halogenation sites in electrophilic aromatic substitution reactions. consensus.app

Understanding Halogen Bonding and Intermolecular Interactions in Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net In pyridine systems, the nitrogen atom can act as a halogen bond acceptor, and the halogen substituents can act as halogen bond donors. nih.govnih.gov

Computational studies are crucial for characterizing and quantifying halogen bonds and other intermolecular interactions. researchgate.netnih.govnih.gov These studies can:

Calculate Interaction Energies: Determine the strength of the halogen bond. mdpi.com

Analyze Geometric Parameters: Predict the optimal distance and angle for the halogen bond.

Visualize Electron Density: Employ techniques like Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of the interaction. ju.edu.jo

The presence of multiple halogen atoms in this compound suggests the potential for complex intermolecular interactions, including halogen bonding, which can influence its physical properties and crystal packing.

Table 2: Key Computational Methods in the Study of Halogenated Pyridines

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculations, reaction mechanism studies. researchgate.netresearchgate.net | Molecular geometries, energies, electronic properties, reaction pathways. |

| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, study of intermolecular interactions. chemrxiv.org | Precise interaction energies, benchmark data for DFT. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. ju.edu.jo | Characterization of bond paths and electron density distribution. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules in solution or in the solid state. mdpi.com | Conformational analysis, solvation effects, transport properties. |

Emerging Research Frontiers and Future Perspectives

Sustainable Synthetic Methodologies for Halogenated Pyridine (B92270) Derivatives

The synthesis of halogenated pyridines has traditionally relied on methods that can be harsh and environmentally taxing. However, the field is rapidly evolving towards more sustainable practices. Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

One of the most promising sustainable strategies is the direct C-H functionalization . This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, site-selective C-H fluorination of pyridines has been achieved using reagents like silver(II) fluoride (B91410) (AgF2), which can operate at or near ambient temperatures. orgsyn.orgpkusz.edu.cn This method shows high selectivity for the position adjacent to the nitrogen atom, offering a potential route to introduce the fluorine at the 4-position of a pre-existing 3-chloro-2-methylpyridine (B1302946) scaffold.

Photocatalysis has also emerged as a powerful tool for the sustainable functionalization of pyridines. eurekalert.orgbionity.com Visible-light-driven methods enable the generation of pyridinyl radicals from native pyridines, which can then couple with other radical species. acs.orgrecercat.cat This strategy allows for the introduction of various functional groups under mild conditions, often using organic dyes as photocatalysts, thus avoiding heavy metals. acs.org Such a method could be envisioned for the introduction of the chloromethyl group onto a 3-chloro-4-fluoropyridine (B1587791) core.

The development of flow chemistry for metal-halogen exchange reactions on halopyridines also represents a significant advancement. nih.gov This technique can improve the safety and efficiency of handling unstable intermediates, which is often a challenge in the synthesis of polyfunctionalized pyridines.

| Methodology | Key Features | Potential Application for 3-Chloro-2-(chloromethyl)-4-fluoropyridine Synthesis |

| Direct C-H Fluorination | Avoids pre-functionalization; high site-selectivity. orgsyn.orgpkusz.edu.cn | Introduction of the 4-fluoro substituent. |

| Photocatalytic Functionalization | Mild reaction conditions; use of visible light. acs.orgrecercat.cat | Introduction of the 2-chloromethyl group. |

| Flow Chemistry | Enhanced safety and control over reactive intermediates. nih.gov | Handling of potentially unstable lithiated pyridine intermediates. |

Development of Novel Catalytic Systems for Targeted Transformations

The development of novel catalytic systems is crucial for the selective and efficient synthesis and functionalization of highly substituted pyridines. Transition-metal catalysis, in particular, has seen significant progress.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This methodology provides a convergent approach to constructing the pyridine ring with fluorine already in place.

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. nih.govresearchgate.net These catalysts can be used to form C-C and C-heteroatom bonds at specific positions on the pyridine ring. For a molecule like this compound, these catalytic systems could be employed to further derivatize the molecule at the chloro- or fluoro-positions, or to introduce the chloromethyl group.

Recent advancements have also focused on catalyst-controlled regioselectivity , where the choice of catalyst and ligands can direct the functionalization to a specific position on the pyridine ring, even overcoming the inherent reactivity of the molecule. semanticscholar.org This level of control is essential for the synthesis of complex molecules with precise substitution patterns.

| Catalytic System | Transformation | Relevance to Halogenated Pyridines |

| Rh(III) Catalysis | C-H activation for pyridine synthesis. nih.gov | Direct construction of fluorinated pyridine rings. |

| Pd/Ni Catalysis | Cross-coupling reactions. nih.govresearchgate.net | Functionalization of chloro- and fluoro-substituted pyridines. |

| Photocatalysis | Radical-based functionalization. acs.orgacs.org | Site-selective introduction of functional groups under mild conditions. |

Exploration in Advanced Functional Material Synthesis

The unique electronic properties of halogenated pyridines make them attractive building blocks for advanced functional materials. The introduction of fluorine atoms can modulate the HOMO/LUMO energy levels, improve thermal stability, and influence intermolecular interactions. nih.gov

Pyridine-containing polymers have applications ranging from catalysis to contaminant removal. researchgate.net The chloromethyl group in this compound is a reactive handle that could be used to polymerize the molecule or to graft it onto other polymer backbones, creating functional materials with unique properties conferred by the halogenated pyridine ring.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes these scaffolds interesting for the development of metal-organic frameworks (MOFs) . wikipedia.org A functionalized pyridine like the one discussed here could serve as a linker in the design of MOFs with specific catalytic or gas-sorption properties.

Bio-inspired Chemical Transformations of Pyridine Scaffolds

Nature has evolved a diverse array of enzymes that can perform highly selective chemical transformations, including the halogenation of aromatic rings. frontiersin.orgnih.gov The study of these enzymatic processes provides inspiration for the development of novel, environmentally benign synthetic methods.

Flavin-dependent halogenases , for example, can regioselectively halogenate electron-rich aromatic substrates under mild, aqueous conditions. researchgate.netrsc.org While the direct enzymatic synthesis of a polyhalogenated pyridine like this compound is currently challenging, the principles of enzymatic catalysis can guide the design of synthetic catalysts that mimic the active sites of these enzymes.

Another area of bio-inspired research is the use of pyridine derivatives to mimic the function of biological cofactors. For instance, dihydropyridine (B1217469) has been shown to act as a recyclable organo-hydride for the reduction of CO2, inspired by the role of NADH in biological systems. acs.org The electronic properties of this compound could be harnessed in the design of novel catalysts for a variety of bio-mimetic transformations.

The modification of graphene surfaces with pyridyl molecules has been shown to accelerate proton transfer in electrocatalytic water oxidation, mimicking proton relay chains found in enzymes. rsc.org This highlights the potential for functionalized pyridines to play a role in the development of new catalytic systems for sustainable energy applications.

Q & A

Q. How can researchers optimize the synthesis of 3-chloro-2-(chloromethyl)-4-fluoropyridine to maximize yield and purity?

To optimize synthesis, focus on reaction conditions such as temperature, solvent selection, and stoichiometry of halogenation agents. For example, chloromethylation of fluoropyridine derivatives often requires controlled addition of chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous dichloromethane or THF under nitrogen to avoid hydrolysis . Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are effective purification methods to achieve >95% purity, as demonstrated in analogous chloromethylpyridine syntheses .

Q. What spectroscopic methods are most reliable for characterizing this compound?

FTIR and FT-Raman spectroscopy are critical for identifying functional groups. Key peaks include C-Cl stretching (~550–650 cm⁻¹), C-F stretching (~1200 cm⁻¹), and aromatic C-H bending modes. Complementary NMR (¹H and ¹³C) analysis resolves substituent positions: the chloromethyl group (δ 4.5–5.0 ppm in ¹H NMR) and fluorine’s deshielding effects on adjacent carbons. Computational validation using B3LYP/6-311++G** methods can predict vibrational frequencies and optimize molecular geometry .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity (H315/H319 hazards) and inhalation risks (H335). Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Decompose waste via neutralization with sodium bicarbonate before disposal by licensed hazardous waste handlers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine (para to Cl) and chloromethyl (ortho to Cl) groups create a highly electrophilic pyridine ring. Nucleophilic attack preferentially occurs at the 2-position (chloromethyl site) due to steric and electronic effects. Computational studies (DFT, NBO analysis) can quantify charge distribution, revealing activation barriers for competing pathways. Experimental validation via SNAr reactions with amines or alkoxides confirms selectivity trends .

Q. Can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Yes. Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., B3LYP/cc-pVTZ) model hydrolysis pathways. For instance, acidic conditions protonate the pyridine nitrogen, accelerating Cl⁻ elimination, while basic conditions promote ring-opening via hydroxide attack. Thermal stability can be assessed using thermogravimetric analysis (TGA) and Arrhenius plots of decomposition kinetics .

Q. What are the potential applications of this compound in medicinal chemistry?

Its dual reactive sites (Cl and CH₂Cl) make it a versatile pharmacophore. For example:

- Antimicrobial agents : Coupling with sulfonamides or triazoles via nucleophilic substitution.

- Kinase inhibitors : Functionalization at the chloromethyl group to introduce heterocyclic moieties.

Analogous compounds like 4-chloro-N-(chlorophenyl)benzamide derivatives show activity against cancer cell lines (IC₅₀ < 10 µM) .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridines like this compound?

Systematic benchmarking under standardized conditions is key. For example:

Q. What methodologies enable tracking degradation products of this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM mode detects trace degradation products (e.g., fluoropyridine carboxylic acids). Accelerated stability studies (40°C/75% RH for 6 months) coupled with QSAR models predict environmental persistence and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.